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Introduction:

Fluoxetine, marketed under the trade name Prozac, is a widely recognized antidepressant
classified as a selective serotonin reuptake inhibitor (SSRI).[1][2] Its synthesis has been
approached through various routes, with one notable pathway involving the use of Ethyl 3-
hydroxy-3-phenylpropanoate as a key intermediate. This document provides detailed
application notes and experimental protocols for the synthesis of Fluoxetine hydrochloride from
ethyl benzoylacetate, with a focus on the role of Ethyl 3-hydroxy-3-phenylpropanoate. The
described multi-step synthesis offers a practical approach for laboratory-scale preparation.[3][4]

Overall Synthesis Workflow

The synthesis of Fluoxetine hydrochloride from ethyl benzoylacetate is a four-step process.
The initial step involves the reduction of the keto group in ethyl benzoylacetate to a hydroxyl
group, yielding Ethyl 3-hydroxy-3-phenylpropanoate. This intermediate then undergoes
amidation with methylamine. The resulting N-methyl-3-hydroxy-3-phenylpropanamide is
subsequently etherified, followed by a final reduction of the amide group to the secondary
amine of Fluoxetine, which is then converted to its hydrochloride salt.
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Caption: Overall workflow for the synthesis of Fluoxetine HCI.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the synthesis of
Fluoxetine hydrochloride.
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Experimental Protocols

Step 1: Synthesis of Ethyl 3-hydroxy-3-phenylpropanoate (X)

This protocol details the reduction of ethyl benzoylacetate to Ethyl 3-hydroxy-3-
phenylpropanoate.

Materials:
o Ethyl benzoylacetate
e Methanol

o Water
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Sodium borohydride (NaBHa4)

1IN Sodium hydroxide (NaOH)

50% Acetic acid

Methylene chloride

Anhydrous magnesium sulfate

Procedure:

In a reaction vessel, dissolve one mole of ethyl benzoylacetate in 700 ml of methanol and
150 ml of water.[3][4]

Prepare a solution of a molar equivalent of NaBHa4 in 1N NaOH.

Cool the ethyl benzoylacetate solution to 10-15°C with stirring.

Add the NaBHa4 solution dropwise to the reaction mixture, maintaining the pH between 6 and
7 by the addition of 50% acetic acid.[3][4]

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically
complete within 1 to 3 hours.[3]

Once the reaction is complete, partially evaporate the solvent under reduced pressure.

Dilute the remaining solution with water and extract the product with methylene chloride.

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent
to dryness to obtain Ethyl 3-hydroxy-3-phenylpropanoate. A yield of 90% can be
expected.[3]

Step 2: Synthesis of N-methyl-3-hydroxy-3-phenylpropanamide (XI)

This protocol describes the amination of Ethyl 3-hydroxy-3-phenylpropanoate with

methylamine.
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Materials:

o Ethyl 3-hydroxy-3-phenylpropanoate (from Step 1)
e 35% (w/w) solution of methylamine in methanol
Procedure:

o Dissolve the Ethyl 3-hydroxy-3-phenylpropanoate (0.9 moles) obtained in the previous
step in 250 ml of methanol.[3]

e At room temperature, add 100 ml of a 35% methylamine solution in methanol to the reaction
mixture with stirring.[3]

o After 16 hours, add an additional 80 ml of the methylamine solution.[3]

¢ Monitor the reaction progress by TLC. The reaction should be complete after approximately
24 hours.[3]

o Evaporate the solvent to dryness to obtain a quantitative yield of N-methyl-3-hydroxy-3-
phenylpropanamide, which can be used in the next step without further purification.[3]

Step 3: Synthesis of N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propanamide (XII)
This protocol outlines the etherification of the hydroxyl group.

Materials:

N-methyl-3-hydroxy-3-phenylpropanamide (from Step 2)

4-Trifluoromethylphenol

Organic solvent (e.g., as specified in the patent, though not explicitly named in the snippet)

Activating substances (optional)

Procedure:
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o Treat the N-methyl-3-hydroxy-3-phenylpropanamide with 4-trifluoromethylphenol in a suitable
organic solvent.[3]

o Optionally, activating substances can be added.
e Maintain the temperature between 15 and 20°C.[4]
e The reaction is typically complete after a few hours, as monitored by TLC.[4]

» Upon completion, the product can be isolated by evaporating the solution to dryness and
taking up the residue with boiling hexane.

Step 4: Synthesis of Fluoxetine (V) and its Hydrochloride Salt (1)

This final protocol details the reduction of the amide to the amine and subsequent salt
formation.

Materials:

N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propanamide (from Step 3)

e Lithium aluminium hydride (LiAlH4)

» Organic solvent (e.g., Ether)

e Acetone

o Ethyl acetate

e 10% Sodium hydroxide (NaOH)

e Hexane

e Gaseous Hydrogen Chloride (HCI)

Procedure:

e Reduce the N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propanamide with a metallic
hydride such as LiAlHa4 in an organic solvent. The molar ratio of LiAlH4 to the amide should
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be between 0.7 and 0.9.[3][4]

o Reflux the reaction mixture for 4 hours.[3]

 After cooling, cautiously add a mixture of acetone and ethyl acetate to quench the excess
hydride.

 Dilute the solution with 10% NaOH and extract the product twice with a 2:1 mixture of
Hexane/ethyl acetate.[3][4]

e Wash the combined organic extracts with water and dry.

» Evaporate the solvent to obtain Fluoxetine base.

o Dissolve the Fluoxetine base in a small amount of ether and treat with gaseous HCI.
o Cool the solution to 4°C overnight to precipitate Fluoxetine hydrochloride.[3]

o Collect the precipitate by filtration to obtain Fluoxetine hydrochloride with a yield of 70-80%.
[31[4]

Logical Relationship Diagram

The following diagram illustrates the logical progression and key transformations in the
synthesis of Fluoxetine.
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Starting Material:

Ethyl Benzoylacetate

Reduction (Ketone to Alcohol)

Key Intermediate:
Ethyl 3-hydroxy-3-phenylpropanoate

Amination (Ester to Amide)

Amide Intermediate:
N-methyl-3-hydroxy-3-phenylpropanamide

Etherification (Hydroxyl to Ether)

Etherified Amide:
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propanamide

Reduction (Amide to Amine)

Final Product:
Fluoxetine

Salt Form:
Fluoxetine HCI

Click to download full resolution via product page
Caption: Logical progression of the synthesis of Fluoxetine HCI.

Disclaimer: These protocols are intended for informational purposes for qualified researchers
and scientists. All laboratory work should be conducted in a controlled environment with
appropriate safety precautions. The yields and reaction times are based on published data and
may vary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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